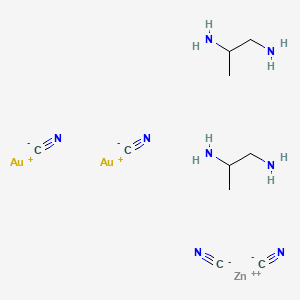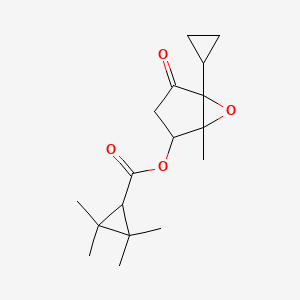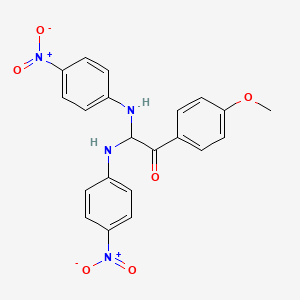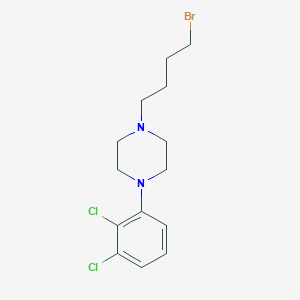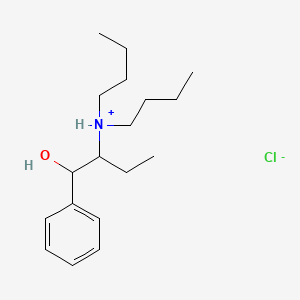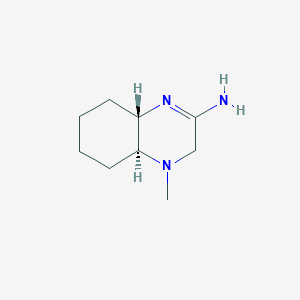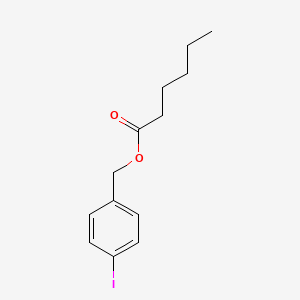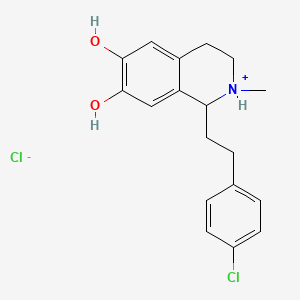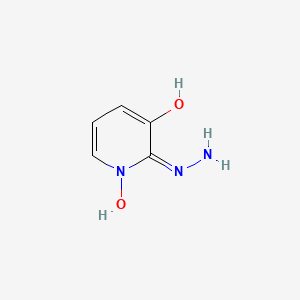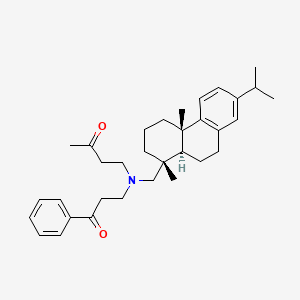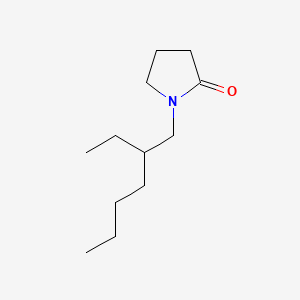
1-(2-Ethylhexyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethylhexyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered lactams. Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The compound’s unique structure imparts specific chemical and physical properties that make it valuable in different scientific and industrial contexts.
Vorbereitungsmethoden
The synthesis of 1-(2-Ethylhexyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2-ethylhexylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux . Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Ethylhexyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinone ring is substituted with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethylhexyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Ethylhexyl)pyrrolidin-2-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, modulating the activity of enzymes involved in various biological processes . The compound’s structure allows it to fit into enzyme active sites, thereby affecting the enzyme’s function and leading to the desired therapeutic or biological effect .
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethylhexyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: A simpler analog without the ethylhexyl group, used in similar applications but with different reactivity and properties.
N-Vinylpyrrolidinone: Known for its polymerizable properties, used in the production of polyvinylpyrrolidone (PVP) and other polymers.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituent, which imparts unique chemical properties and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
66397-78-2 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-(2-ethylhexyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H23NO/c1-3-5-7-11(4-2)10-13-9-6-8-12(13)14/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
ACDNBLAZDSHCDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


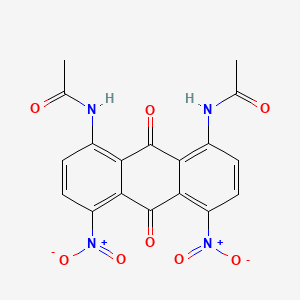
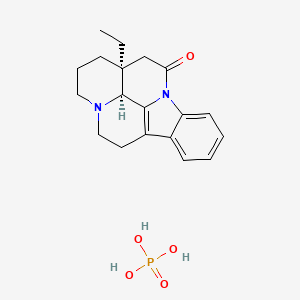
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
